2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyanophenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)-5-(4-alkyl- and alkoxyphenyl)pyridines: These compounds share the cyanophenyl group but differ in the heterocyclic ring structure.
4-Cyanophenylacetic acid: Similar in having a cyanophenyl group but lacks the oxazole ring .
Uniqueness
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with similar compounds.
Properties
CAS No. |
648889-15-0 |
---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16) |
InChI Key |
QCDLUVPYWGJLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.